1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone
Description
This compound is a structurally complex molecule featuring a benzodioxole moiety fused to a pyridazine ring, connected via a piperazine linker to a 2-methoxyphenyl-substituted ethanone group. The benzodioxole component (C₇H₅O₂) contributes to aromatic π-π interactions, while the pyridazine (C₄H₃N₂) and piperazine (C₄H₈N₂) groups enhance solubility and flexibility, critical for receptor binding . The 2-methoxyphenyl ethanone moiety (C₉H₁₀O₂) likely improves lipophilicity, influencing blood-brain barrier permeability.
Properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-30-20-5-3-2-4-18(20)15-24(29)28-12-10-27(11-13-28)23-9-7-19(25-26-23)17-6-8-21-22(14-17)32-16-31-21/h2-9,14H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUJEXAZYJRYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone represents a complex organic molecule with significant potential in medicinal chemistry. This article will explore its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, alongside relevant research findings and case studies.
Structural Overview
This compound is characterized by several unique structural features:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Pyridazine ring : Often associated with pharmacological effects.
- Piperazine unit : Commonly found in various bioactive compounds.
The intricate combination of these elements contributes to the compound's potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
- In a study involving tumor-bearing mice, derivatives of related compounds demonstrated significant tumor growth suppression, indicating potential as anticancer agents .
- Flow cytometry results showed that certain derivatives could accelerate apoptosis in cancer cell lines, suggesting mechanisms for their anticancer efficacy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have shown activity against various bacterial strains:
| Compound Name | Target Bacteria | Observed Activity |
|---|---|---|
| Compound A | Escherichia coli | MIC = 6.25 μg/ml |
| Compound B | Candida albicans | MIC = 12.5 μg/ml |
| Compound C | Bacillus subtilis | Moderate activity |
These findings highlight the potential of the compound to act against both bacterial and fungal pathogens .
Anti-inflammatory Properties
Compounds with similar structural motifs have also been evaluated for their anti-inflammatory effects:
- In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various conditions.
- The presence of the piperazine ring is often linked to anti-inflammatory activity, which may be relevant for the compound .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of the benzo[d][1,3]dioxole moiety.
- Coupling with the pyridazine and piperazine units.
- Final modification to achieve the desired ethanone structure.
Optimization of reaction conditions is crucial for maximizing yield and purity.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Techniques such as molecular docking and cell-based assays are commonly employed:
- Molecular docking studies can predict binding affinities to specific receptors or enzymes.
- Cell-based assays can evaluate the compound's effects on cell viability and apoptosis pathways.
These studies are vital for assessing pharmacodynamics and pharmacokinetics .
Scientific Research Applications
Structural Features
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
- Key Components :
- Benzo[d][1,3]dioxole moiety
- Pyridazine ring
- Piperazine unit
- Methoxyphenyl group
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains piperazine and benzo[d][1,3]dioxole | Lacks pyridazine component |
| Compound B | Features methylenedioxy group | Known for stimulant effects |
| Compound C | Simple amine structure with benzo[d][1,3]dioxole | Less complex than target compound |
Pharmacological Activities
Compounds with arylpiperazine structures have been reported to exhibit a wide range of biological activities, including:
- Antidepressant Effects : Many arylpiperazines act as serotonin receptor modulators, influencing mood regulation.
- Antipsychotic Properties : Some derivatives have been shown to interact with dopamine receptors, offering therapeutic benefits in psychotic disorders.
- Antitumor Activity : Preliminary studies indicate potential anticancer effects through inhibition of specific kinases involved in tumor growth.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its therapeutic potential. Interaction studies typically focus on:
- Molecular Docking : To predict how the compound binds to various biological targets.
- In Vitro Binding Assays : To assess binding affinities to receptors or enzymes.
- Cell-Based Assays : To evaluate biological activity in cellular environments.
Case Studies
Research has demonstrated that derivatives of compounds similar to 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone can exhibit significant therapeutic effects:
-
Study on Antidepressant Activity :
- Researchers synthesized a related piperazine derivative and tested its effects on serotonin receptors.
- Results indicated a marked increase in serotonin uptake inhibition, suggesting potential antidepressant properties.
-
Anticancer Research :
- A derivative was evaluated for its ability to inhibit growth in various cancer cell lines.
- The study found that the compound significantly reduced cell viability in a dose-dependent manner.
-
Neuroprotective Effects :
- Another study explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage.
- Findings suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
A comparative analysis of key structural features and molecular properties is summarized below:
*Calculated molecular formula based on structural analysis.
†Inferred from structural similarity to PARP-1 inhibitors in .
Key Observations:
- Benzodioxole-Pyridazine vs.
- 2-Methoxyphenyl vs.
- Piperazine Linkers: All compounds utilize piperazine for solubility and conformational flexibility, but substituents like benzhydryl () or bis(4-methoxyphenyl) () significantly modulate lipophilicity and bioavailability .
Key Research Findings
- Crystallographic Insights (): The bis(4-methoxyphenyl)methyl-piperazine analog in exhibits a dihedral angle of 68–71° between aromatic rings, highlighting conformational flexibility that may influence receptor binding .
- Purity and Bioactivity (): A related benzodioxole-piperazine-ethanone compound (98% purity) is listed as a bioactive candidate, underscoring the scaffold’s pharmaceutical relevance .
Q & A
Q. What are the key structural features of this compound, and how do they influence synthetic route design?
The compound contains a pyridazine core linked to a benzo[d][1,3]dioxole moiety via a piperazine bridge, with a 2-methoxyphenyl ethanone substituent. These groups necessitate multi-step synthesis involving:
- Cyclization for the benzo[d][1,3]dioxole ring (e.g., using diethyl oxalate and catechol derivatives under acidic conditions) .
- Coupling reactions (e.g., Buchwald-Hartwig amination or palladium-catalyzed cross-coupling) to assemble the pyridazine-piperazine framework .
- Final acylation steps to introduce the 2-methoxyphenyl ethanone group . Retrosynthetic analysis is critical to identify intermediates and optimize yields .
Q. Which analytical techniques are essential for characterizing this compound and verifying purity?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity of aromatic and piperazine protons .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>95% required for pharmacological studies) .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. How can researchers evaluate the chemical stability of this compound under varying storage conditions?
- Conduct accelerated degradation studies:
- Thermal stability : Incubate at 40°C–60°C for 4–8 weeks and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify byproducts .
- pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., ester or amide groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Impurity interference : Re-evaluate bioactive batches using LC-MS to rule out synthetic byproducts .
- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. CHO) to assess target specificity .
- Metabolic instability : Use liver microsomes to determine if rapid metabolism reduces efficacy in vivo .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Modify substituents : Replace the 2-methoxy group with halogenated or bulky substituents to enhance metabolic stability .
- Piperazine substitution : Introduce methyl or acetyl groups to the piperazine nitrogen to modulate solubility and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the ethanone group with a carbamate or urea to improve oral bioavailability .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
- Kinase profiling : Screen against a panel of 400+ kinases to identify off-target effects .
- Molecular dynamics simulations : Model interactions with predicted targets (e.g., GPCRs or kinases) to guide mutagenesis studies .
Q. How can degradation pathways inform formulation development?
- Identify major degradation products via LC-MS and stabilize vulnerable sites:
- Lyophilization : For hydrolytically unstable compounds, use lyophilized formulations .
- Light-protective packaging : If photodegradation is observed, use amber glass vials .
- pH adjustment : Buffer formulations to the compound’s most stable pH range (e.g., pH 6–7) .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvents?
- Replicate conditions : Ensure consistent temperature and solvent purity (e.g., HPLC-grade DMSO vs. technical grade) .
- Use standardized methods : Apply the shake-flask method with UV quantification for reproducibility .
- Account for polymorphism : Characterize crystalline vs. amorphous forms via DSC/XRD, as solubility varies with solid-state forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
